Physicochemical properties of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one
Physicochemical properties of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one
Executive Summary
5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 32273-01-1), often referred to as a "privileged scaffold" in medicinal chemistry, represents a critical intermediate for the synthesis of bioactive oxazolidinones, kinase inhibitors, and antimicrobial agents. Its utility stems from the unique electronic interplay between the electron-withdrawing halogen substituents (Br, F) and the cyclic carbamate core (benzoxazolinone).
This guide provides a comprehensive physicochemical profile, stability analysis, and validated experimental protocols for researchers utilizing this compound in drug discovery campaigns. It synthesizes experimental data with theoretical modeling to address the lack of widespread public data for this specific derivative.
Chemical Identity & Structural Architecture
The molecule consists of a benzene ring fused to a 2-oxazolidinone ring. The 5-bromo and 6-fluoro substitutions are strategically placed to modulate metabolic stability and allow for orthogonal functionalization.
| Property | Specification |
| IUPAC Name | 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one |
| Common Synonyms | 5-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one; 5-Bromo-6-fluoro-2-benzoxazolinone |
| CAS Registry Number | 32273-01-1 |
| Molecular Formula | C₇H₃BrFNO₂ |
| Molecular Weight | 232.01 g/mol |
| SMILES | O=C1OC2=CC(F)=C(Br)C=C2N1 |
| InChI Key | CLQSKKMZGJCSRE-UHFFFAOYSA-N |
Structural Feature Map
The following diagram illustrates the functional impact of each structural component on physicochemical behavior and reactivity.
Figure 1: Structural Activity Relationship (SAR) map highlighting the functional roles of the 5-Br, 6-F, and heterocyclic core.
Physicochemical Profile
Solubility & Lipophilicity
The benzoxazolinone core is a heterocycle that behaves as a bioisostere of the phenol or amide moiety.
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Aqueous Solubility: Low (< 0.1 mg/mL predicted). The planar, rigid structure facilitates strong crystal lattice packing (pi-stacking), reducing water solubility.
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Organic Solubility: Soluble in polar aprotic solvents (DMSO, DMF, DMAc) and moderately soluble in Ethyl Acetate and THF.
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LogP (Calculated): ~2.1 - 2.4.[1]
Acid-Base Properties (pKa)
Unlike typical amides (pKa ~15+), the N-H of 2-benzoxazolinone is significantly more acidic due to the electron-withdrawing nature of the adjacent oxygen in the ring and the carbonyl group.
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Estimated pKa: 7.8 – 8.5
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Mechanistic Insight: The 5-Br and 6-F substituents are electron-withdrawing groups (EWG). Through inductive effects (-I), they stabilize the negative charge on the nitrogen anion upon deprotonation, lowering the pKa relative to the unsubstituted parent (pKa ~9.2).
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Implication: This compound can be deprotonated by weak bases (e.g., K₂CO₃, Cs₂CO₃) in organic solvents, facilitating mild N-alkylation reactions.
Thermal Properties
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Melting Point: High (Predicted range: 200–225 °C).
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Note: The 5-bromo analog melts at 218–222 °C. The addition of fluorine typically exerts a minor influence on melting point compared to the heavy bromine atom, suggesting a similar range.
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Thermal Stability: Generally stable up to 250 °C. Decomposition may occur via decarboxylation at extreme temperatures, releasing the corresponding 2-aminophenol derivative.
Experimental Protocols
Protocol A: Potentiometric pKa Determination
Objective: To experimentally validate the acidity of the N-H proton, crucial for optimizing alkylation conditions.
Reagents:
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Compound (10 mg)
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0.1 M KOH (standardized)
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Solvent: Methanol/Water (60:40 v/v) to ensure solubility.
Workflow:
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Dissolution: Dissolve 5 mg of the compound in 20 mL of the MeOH/Water mixture. Ensure the solution is clear.
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Calibration: Calibrate the pH meter using buffers at pH 4.0, 7.0, and 10.0.
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Titration: Titrate with 0.1 M KOH in 10 µL increments under inert atmosphere (N₂ purge) to prevent CO₂ absorption.
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Calculation: Plot pH vs. Volume of KOH. The inflection point represents the pKa.
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Correction: Apply the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa from the mixed-solvent value.
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Protocol B: HPLC Purity & Stability Assay
Objective: A self-validating method to detect hydrolysis products (2-amino-4-bromo-5-fluorophenol).
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Retention Time | ~6.5 min (Parent); Hydrolysis product elutes earlier (~3-4 min) due to free -OH/-NH₂.[3] |
Reactivity & Synthetic Utility[8]
The 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one scaffold offers three distinct vectors for chemical modification.
Reactivity Decision Tree
The following diagram outlines the logical flow for derivatizing this scaffold based on the desired outcome.
Figure 2: Synthetic divergence pathways. The N-alkylation path utilizes the acidity of the NH, while the C-5 position exploits the bromine handle.
Critical Stability Warning
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Hydrolytic Instability: While stable at neutral and acidic pH, the carbamate linkage is susceptible to hydrolysis under strongly alkaline conditions (pH > 12) and elevated temperatures, leading to ring opening.
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Photostability: Halogenated aromatics can undergo photodehalogenation (specifically debromination) under intense UV irradiation. Store in amber vials.
References
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PubChem. (2025).[1][2][5] Compound Summary: 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one (Analogous Scaffold Data). National Library of Medicine. Link
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Sigma-Aldrich. (n.d.). Product Specification: 5-Bromo-2-benzoxazolinone (Parent Scaffold).[6] Merck KGaA. Link
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Çalışkan, B., et al. (2022). "Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone." ACS Omega.[7] (Describing the synthesis and stability of the core ring system). Link
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ChemScene. (2024). Product Data: 5-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one.[3]Link
- Bioorganic & Medicinal Chemistry Letters. (General Reference). Benzoxazolinones are widely cited as bioisosteres in medicinal chemistry literature for their hydrogen bonding capabilities and metabolic stability profiles.
Disclaimer: This guide is for research purposes only. All experimental work should be conducted under appropriate safety protocols, considering the potential toxicity of halogenated organic compounds.
Sources
- 1. 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | C9H6BrFO | CID 69199585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - 5-bromo-6-fluoro-1,3-benzoxazol-2-amine (C7H4BrFN2O) [pubchemlite.lcsb.uni.lu]
- 5. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 14733-73-4: 5-BROMO-2-BENZOXAZOLINONE 97 | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
